molecular formula C21H27NO2 B2720709 Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone CAS No. 1798545-46-6

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone

Cat. No. B2720709
CAS RN: 1798545-46-6
M. Wt: 325.452
InChI Key: OCSXGQWLJYKGIH-UHFFFAOYSA-N
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Description

The compound “Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone” is a complex organic molecule. It contains a bicyclic heptene (a seven-membered ring with two carbon atoms shared with another ring), an azepane (a seven-membered ring containing nitrogen), and a methoxyphenyl group (a phenyl ring with a methoxy group attached). The exact properties of this compound would depend on the specific arrangement of these groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the bicyclic heptene and azepane rings, followed by the attachment of the methoxyphenyl group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a bicyclic structure (Bicyclo[2.2.1]hept-5-en-2-yl), a seven-membered nitrogen-containing ring (azepan-1-yl), and a methoxyphenyl group. The exact 3D structure would depend on the specific stereochemistry at each of the chiral centers in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bicyclic structure, the azepane ring, and the methoxyphenyl group. The ene in the bicyclic structure could potentially undergo addition reactions. The nitrogen in the azepane ring could act as a nucleophile or base in reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and its solubility would depend on the solvent used. The presence of the nitrogen and oxygen atoms suggests that it might form hydrogen bonds .

Scientific Research Applications

Asymmetric Homogeneous Hydrogenation

Research has shown that compounds related to Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone are involved in the asymmetric homogeneous hydrogenation process. Specifically, solvent complexes and dihydrides from rhodium diphosphine precursors have been studied, indicating that the structural components of these compounds significantly impact the equilibrium and stability of the resulting products (Brown et al., 1981).

Synthesis and Biological Activities

A study described the synthesis of aryl bicyclo[2.2.1] heptene-2-yl-methanones via an aqueous phase fly-ash catalyzed [4+2] Diels-Alder reaction, showcasing the compound's potential in creating derivatives with insect antifeedant activities. This research points towards the relevance of such compounds in developing bioactive materials with specific applications in agriculture and pest management (Thirunarayanan, 2014).

Photoresist Materials for Lithography

The synthesis and characterization of alicyclic polymers based on cycloaliphatic co- and terpolymers, including those derived from Bicyclo[2.2.1] compounds, have been investigated for use as 193 nm photoresist materials. These materials are critical for the production of microelectronic devices, indicating the compound's utility in advanced manufacturing processes (Okoroanyanwu et al., 1998).

Chemical Reactions and Mechanistic Studies

Several studies have focused on the chemical reactions involving bicyclic compounds, including methanolysis, ring opening, and oxidation processes. These investigations provide insights into the mechanistic aspects of reactions involving Bicyclo[2.2.1] compounds, which are valuable for designing synthetic routes and understanding reaction dynamics in organic chemistry (Lim et al., 2002; Baggaley et al., 1975).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. The compound could potentially interact with biological molecules through its various functional groups .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its interactions with other molecules, and exploring its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[3-(4-methoxyphenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-24-19-9-7-16(8-10-19)18-4-2-3-11-22(14-18)21(23)20-13-15-5-6-17(20)12-15/h5-10,15,17-18,20H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXGQWLJYKGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone

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